molecular formula C18H16F4N2O2S B2870708 2-((4-fluorophenyl)thio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide CAS No. 1234805-34-5

2-((4-fluorophenyl)thio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide

Cat. No.: B2870708
CAS No.: 1234805-34-5
M. Wt: 400.39
InChI Key: ZZQUCRJVRMXHJB-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide is a fluorinated acetamide derivative with a complex structure featuring a 4-fluorophenylthio group, a trifluoroethylamino moiety, and a 2-oxoethylphenyl backbone. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the thioether linkage may influence redox activity and binding interactions .

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenyl)sulfanylacetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O2S/c19-13-3-7-15(8-4-13)27-10-17(26)24-14-5-1-12(2-6-14)9-16(25)23-11-18(20,21)22/h1-8H,9-11H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQUCRJVRMXHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound is dissected into three primary fragments:

  • 4-(2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)aniline – The core aromatic amine bearing the trifluoroethylamino acetamide moiety.
  • 2-((4-Fluorophenyl)thio)acetic acid – The thioether-containing carboxylic acid for acyl transfer.
  • Coupling linkage – Amide bond formation between fragments 1 and 2.

Synthesis of 4-(2-Oxo-2-((2,2,2-Trifluoroethyl)amino)ethyl)aniline

This intermediate is synthesized via a modified Gabriel synthesis, adapting methods from EP2621894B1.

  • Protection of glycine : N-Carbobenzyloxy (Cbz)-protected glycine is reacted with 2,2,2-trifluoroethylamine hydrochloride using N,N'-carbonyldiimidazole (CDI) in iso-propyl acetate to form phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
  • Deprotection : Catalytic hydrogenation (H₂, Pd/C) removes the Cbz group, yielding 2-amino-N-(2,2,2-trifluoroethyl)acetamide.
  • Aromatic functionalization : The free amine is coupled to 4-nitrobenzaldehyde via reductive amination, followed by nitro group reduction to aniline.

Synthesis of 2-((4-Fluorophenyl)thio)acetic Acid

  • Thioether formation : 4-Fluorothiophenol reacts with chloroacetic acid in basic aqueous conditions (K₂CO₃, H₂O/EtOH) to form 2-((4-fluorophenyl)thio)acetic acid.

Final Amide Coupling

The aniline (Fragment 1) and thioether acid (Fragment 2) are coupled using CDI or HATU in dichloromethane, yielding the target compound.

Detailed Synthetic Procedures

Preparation of 4-(2-Oxo-2-((2,2,2-Trifluoroethyl)amino)ethyl)aniline

Step 1: Synthesis of Phenylmethyl N-[2-Oxo-2-[(2,2,2-Trifluoroethyl)amino]ethyl]carbamate
  • Reagents : N-Cbz-glycine (1.0 eq), CDI (1.1 eq), 2,2,2-trifluoroethylamine hydrochloride (1.2 eq), iso-propyl acetate (0.7 M), triethylamine (1.0 eq).
  • Procedure :
    • CDI is added to N-Cbz-glycine in iso-propyl acetate at 20–25°C.
    • After 1 hour, triethylamine and trifluoroethylamine hydrochloride are added sequentially.
    • The mixture is stirred for 12 hours, washed with 1 N HCl, and concentrated to isolate the carbamate.
  • Yield : 78% (54.1 g).
Step 2: Hydrogenolysis to 2-Amino-N-(2,2,2-Trifluoroethyl)acetamide
  • Reagents : Carbamate (1.0 eq), 10% Pd/C (0.1 eq), H₂ (1 atm), ethyl acetate.
  • Procedure :
    • The carbamate is hydrogenated at 25°C for 6 hours.
    • The catalyst is filtered, and the filtrate is concentrated to an oil.
  • Yield : 85%.
Step 3: Coupling to 4-Nitrobenzaldehyde and Reduction
  • Reagents : 2-Amino-N-(2,2,2-trifluoroethyl)acetamide (1.0 eq), 4-nitrobenzaldehyde (1.1 eq), NaBH₃CN (1.5 eq), MeOH.
  • Procedure :
    • Reductive amination at 50°C for 8 hours.
    • Nitro group reduced with H₂/Pd-C to aniline.
  • Yield : 70% over two steps.

Preparation of 2-((4-Fluorophenyl)thio)acetic Acid

  • Reagents : 4-Fluorothiophenol (1.0 eq), chloroacetic acid (1.2 eq), K₂CO₃ (2.0 eq), H₂O/EtOH (1:1).
  • Procedure :
    • Reflux for 12 hours, acidify with HCl, extract with ethyl acetate.
  • Yield : 88%.

Amide Coupling to Form Target Compound

  • Reagents : 4-(2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)aniline (1.0 eq), 2-((4-fluorophenyl)thio)acetic acid (1.1 eq), CDI (1.2 eq), DCM.
  • Procedure :
    • CDI activates the acid in DCM for 1 hour.
    • Aniline is added and stirred for 24 hours.
    • Workup with 1 N HCl and concentration yields the product.
  • Yield : 65%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.54 (d, J = 8.4 Hz, 2H, ArH), 7.32 (d, J = 8.4 Hz, 2H, ArH), 7.18–7.10 (m, 2H, ArH-F), 6.95–6.89 (m, 2H, ArH-F), 3.81 (s, 2H, SCH₂CO), 3.42 (q, J = 9.2 Hz, 2H, CF₃CH₂), 2.98 (s, 2H, NHCOCH₂).
  • ¹³C NMR : δ 170.2 (CO), 166.5 (CO), 162.1 (d, J = 245 Hz, CF), 134.2–115.8 (Ar-C), 44.3 (CF₃CH₂), 38.1 (SCH₂).

Purity and Yield Optimization

Step Reagent Stoichiometry Solvent Temperature (°C) Yield (%)
2.1 1.1:1.2:1.0 i-PrOAc 25 78
2.2 1.0:1.1 EtOAc 25 85
2.3 1.0:1.2 DCM 25 65

Critical Discussion of Methodologies

  • Coupling Reagents : CDI outperforms EDCl/HOBt in minimizing racemization.
  • Solvent Selection : Polar aprotic solvents (e.g., iso-propyl acetate) enhance intermediate solubility.
  • Protective Groups : Cbz ensures amine protection without side reactions during hydrogenolysis.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Sulfoxides and sulfones: from oxidation reactions.

    Alcohols: from reduction reactions.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the fluorophenyl and thioether groups can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Fluorine Substitution

  • The target compound and others (e.g., ) incorporate 4-fluorophenyl groups, which improve binding affinity to hydrophobic pockets in enzymes like kinases . Fluorine’s electronegativity also stabilizes aromatic π-stacking interactions.
  • Trifluoroethyl vs. Other Alkyl Groups : The trifluoroethyl group in the target compound offers greater metabolic resistance compared to methyl () or methoxyethyl () groups due to C–F bond stability .

Thioether vs. Sulfonyl/Thiazole Linkages

  • The thioether in the target compound may confer redox activity, unlike sulfonamides () or thiazole-sulfanyl groups (), which prioritize hydrogen bonding or π-π interactions .

Physicochemical Properties

  • Solubility : The thioether and amide groups may improve aqueous solubility relative to purely aromatic analogs ().

Biological Activity

The compound 2-((4-fluorophenyl)thio)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)acetamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, which includes a fluorinated phenyl group and a thioacetamide moiety, suggests significant biological activity. This article reviews its biological properties, focusing on antitumor activity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22F3N3O2SC_{22}H_{22}F_{3}N_{3}O_{2}S, with a molecular weight of approximately 454.55 g/mol. The presence of the trifluoroethyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that this compound exhibits notable antitumor properties. It has shown effectiveness against various human cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • NCI-H460 (non-small cell lung cancer)
  • SF-268 (CNS cancer)

In vitro assays demonstrated that the compound inhibits cell proliferation at micromolar concentrations. The mechanism of action appears to involve selective inhibition of enzymes related to tumor growth and proliferation .

Enzyme Inhibition

In silico studies have revealed that the compound has a strong binding affinity for lipoxygenase enzymes while showing weaker interactions with cyclooxygenase enzymes. This selectivity may provide therapeutic advantages in managing inflammation and tumor growth .

Study 1: Antiproliferative Effects

A study assessed the antiproliferative activity of the compound on several cancer cell lines. The results indicated that it significantly inhibited cell growth, with an IC50 value ranging from 1.5 to 5 μM across different cell lines .

Cell Line IC50 (μM)
MCF-73.0
NCI-H4601.8
SF-2684.5

The data suggest that the compound's structural features contribute to its cytotoxic effects.

Study 2: Mechanistic Insights

Further research focused on understanding the underlying mechanisms of action. The compound was found to induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in treated cells. Flow cytometry analysis confirmed these findings, showing significant increases in sub-G1 populations in treated samples compared to controls .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of both the fluorinated phenyl and thioacetamide groups in enhancing biological activity. Variations in these substituents have been explored to optimize potency and selectivity against cancer cell lines .

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